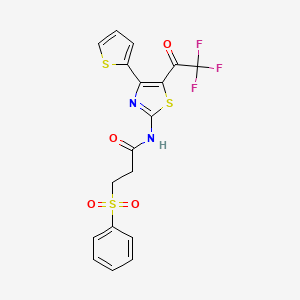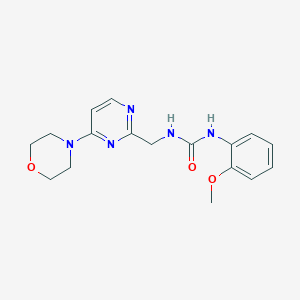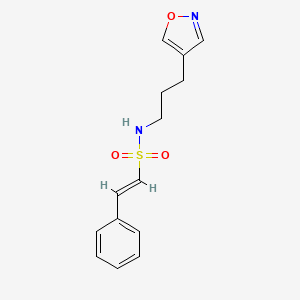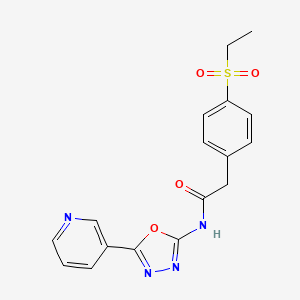![molecular formula C23H20BrN3O2S2 B2923751 N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide CAS No. 1798671-96-1](/img/structure/B2923751.png)
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide is a useful research compound. Its molecular formula is C23H20BrN3O2S2 and its molecular weight is 514.46. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The structural similarity of the compound to known antimicrobial agents suggests it could be effective against bacterial and fungal species. The thieno[3,2-d]pyrimidin nucleus has been associated with blocking the biosynthesis of certain bacterial lipids, which could be a mechanism of action for this compound as well .
Anticancer Properties
Given the presence of a bromophenyl group, this compound may exhibit anticancer activity, particularly against breast cancer cell lines. Brominated compounds have been studied for their potential to act as antiproliferative agents .
Antiviral Applications
The compound’s indole derivatives have shown antiviral activities, particularly against influenza A and Coxsackie B4 virus. This suggests that our compound could be synthesized into derivatives that target viral infections .
Anti-inflammatory and Analgesic Effects
Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities. The compound could be explored for its potential to reduce inflammation and pain .
Antidiabetic Potential
Indole derivatives, which are structurally related to our compound, have been found to possess antidiabetic properties. This opens up the possibility of the compound being used in the treatment of diabetes through further research and development .
Antitubercular Activity
The thieno[3,2-d]pyrimidin core is structurally similar to compounds that have shown antitubercular activities. This suggests that the compound could be developed into a treatment for tuberculosis .
Antioxidant Capabilities
The compound’s structure hints at the potential for antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases .
Anticholinesterase Activity
Indole derivatives have been reported to have anticholinesterase activity, which is important in the treatment of Alzheimer’s disease. This suggests that our compound could be explored for its potential in managing neurodegenerative disorders .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving free radicals and reactive oxygen species .
Pharmacokinetics
The presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity .
Result of Action
Similar compounds have shown significant inhibitory activity in certain conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a bromine atom in similar compounds has been suggested to generally favor antitubercular activity . .
properties
IUPAC Name |
N-benzyl-2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O2S2/c1-2-26(14-16-6-4-3-5-7-16)20(28)15-31-23-25-19-12-13-30-21(19)22(29)27(23)18-10-8-17(24)9-11-18/h3-13H,2,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPMQNCNVZDEMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923672.png)
![diethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2923673.png)


![2-Chloro-1-[5-(methoxymethyl)-1,4-oxazepan-4-yl]ethanone](/img/structure/B2923678.png)


![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl}thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2923682.png)




![N-(4-chloro-2-methylphenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2923691.png)